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Compound of Interest

Compound Name: 1-Bromo-3-methylpentane

Cat. No.: B1293714

This guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-
methylpentane (CAS No: 51116-73-5), a key alkyl halide intermediate. The document is
intended for researchers, scientists, and professionals in drug development and chemical
synthesis. It details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, alongside the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

Molecular Formula: CeH13Br
Molecular Weight: 165.07 g/mol [1][2]
IUPAC Name: 1-bromo-3-methylpentane[1]

The structural elucidation of 1-Bromo-3-methylpentane is achieved through a combination of
spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-
hydrogen framework and connectivity. IR spectroscopy identifies the presence of specific
functional groups, primarily the C-Br and C-H bonds. Mass spectrometry determines the
molecular weight and provides insights into the fragmentation pattern, confirming the overall
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Due to the unavailability of experimentally verified NMR spectra in public databases, the
following data is predicted based on established principles of NMR spectroscopy and analysis
of analogous structures. The predictions account for the electronegativity of the bromine atom
and the alkyl chain's structure.

Predicted ‘H NMR Data (500 MHz, CDCIs)

Signal Chemical Shift Multiplicity Integration Assighment
(3, ppm)

a 3.42 Triplet (t) 2H -CHz-Br

b 1.85 Multiplet (m) 2H -CH2-CH2Br

c 1.55 Multiplet (m) 1H -CH(CH3)-

d 1.25 Multiplet (m) 2H -CH2-CHs

e 0.90 Doublet (d) 3H -CH(CH3)-

f 0.88 Triplet (t) 3H -CH2-CHs

Chemical Shift (6, ppm) Assignment
38.5 C4

35.2 Cc2

34.1 C1 (-CH2Br)
33.8 C3

19.1 C3-CHs

11.4 C5

Infrared (IR) Spectroscopy

The infrared spectrum of 1-Bromo-3-methylpentane is characterized by the vibrations of its
alkyl framework and the carbon-bromine bond. The data presented below is based on vapor-
phase IR spectra available in public databases.[1][3]
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Key IR Absorption Bands

Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)

Alkane (CHs, CHz,
2960-2870 Strong C-H Stretch

CH)
1465-1450 Medium C-H Bend Alkane (CHz, CHs)
1380-1370 Medium C-H Bend Alkane (CHs)
650-550 Strong C-Br Stretch Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry of 1-Bromo-3-methylpentane shows a characteristic molecular ion peak
and fragmentation pattern. Due to the presence of two stable isotopes of bromine (°Br and
81Br) in nearly a 1:1 ratio, the molecular ion and bromine-containing fragments appear as pairs
of peaks (M+ and M+2) of approximately equal intensity.[2]

E El ization)

m/z Relative Intensity Assignment

164/166 ~5% [CeH13Br]* (Molecular lon)
135/137 ~10% [CsH10BI]*

85 ~100% [CeHa3]* (Loss of Br)

57 ~80% [CaHo]*

43 ~60% [CsH7]*

29 ~40% [C2Hs]*

Experimental Protocols
NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
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Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-3-methylpentane in
~0.7 mL of deuterated chloroform (CDCls).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
= 0.00 ppm).

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Place the NMR tube into the spectrometer's probe.
Acquisition: Acquire the spectra on a 500 MHz (or higher) NMR spectrometer.
o For 'H NMR, acquire 16-32 scans.

o For 3C NMR, acquire 1024-4096 scans with proton decoupling.

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Calibrate the spectra using the
TMS signal.

IR Spectroscopy

Objective: To identify functional groups present in the molecule.

Procedure:

Sample Preparation: As 1-Bromo-3-methylpentane is a liquid, it can be analyzed neat.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Analysis: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to create a thin film.

Background Scan: Obtain a background spectrum of the clean salt plates.

Sample Scan: Place the sample holder with the prepared salt plates into the spectrometer
and acquire the sample spectrum. The instrument software will automatically ratio the
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sample spectrum against the background.

o Data Collection: Collect the spectrum over a range of 4000-400 cm~1.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.
Procedure:

e Sample Introduction: Introduce a small, diluted sample of 1-Bromo-3-methylpentane into a
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the
compound from any impurities.

« lonization: Use Electron lonization (El) at 70 eV to fragment the molecule.

e Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)
based on their mass-to-charge ratio (m/z).

e Detection: The detector records the abundance of each ion.

o Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic
techniques contribute to the structural elucidation of 1-Bromo-3-methylpentane.
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Spectroscopic Techniques Derived Information
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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